3,6-Dibromoimidazo[1,2-a]pyrazine

Organometallic chemistry Regioselective lithiation Imidazopyrazine functionalization

3,6-Dibromoimidazo[1,2-a]pyrazine (C6H3Br2N3, MW 276.92) is a dibrominated member of the imidazo[1,2-a]pyrazine family, a privileged scaffold in medicinal chemistry owing to its purine-mimetic architecture. The compound bears bromine atoms at the 3- and 6-positions of the fused bicyclic ring system, yielding a computed density of 2.4±0.1 g/cm³ and a LogP of 2.7.

Molecular Formula C6H3Br2N3
Molecular Weight 276.919
CAS No. 1245647-43-1
Cat. No. B2382991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromoimidazo[1,2-a]pyrazine
CAS1245647-43-1
Molecular FormulaC6H3Br2N3
Molecular Weight276.919
Structural Identifiers
SMILESC1=C(N2C=C(N=CC2=N1)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
InChIKeyDJFWUZOUSWZZGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromoimidazo[1,2-a]pyrazine (CAS 1245647-43-1): A Dual-Halogenated Heterocyclic Building Block for Regioselective Drug Discovery Chemistry


3,6-Dibromoimidazo[1,2-a]pyrazine (C6H3Br2N3, MW 276.92) is a dibrominated member of the imidazo[1,2-a]pyrazine family, a privileged scaffold in medicinal chemistry owing to its purine-mimetic architecture [1]. The compound bears bromine atoms at the 3- and 6-positions of the fused bicyclic ring system, yielding a computed density of 2.4±0.1 g/cm³ and a LogP of 2.7 [2]. It is supplied primarily as a research intermediate with typical purity specifications of 95% (AKSci) and 97% (Chemisci) . The imidazo[1,2-a]pyrazine core has been exploited in programs targeting Aurora kinases [3], BET bromodomains [4], HIV-1 reverse transcriptase [5], and parasitic diseases including malaria and leishmaniasis [6]; the 3,6-dibromo substitution pattern confers distinct regiochemical reactivity that governs its utility as a divergent synthetic intermediate.

Why 3,6-Dibromoimidazo[1,2-a]pyrazine Cannot Be Replaced by Other Dibromo or Mono-Bromo Imidazopyrazine Regioisomers in Divergent Synthesis


The imidazo[1,2-a]pyrazine scaffold presents multiple sites for electrophilic and metal-catalyzed functionalization, but the regiochemical outcome is dominated by the specific pattern and identity of halogen substituents. C3 and C6 bromine atoms in this compound exhibit fundamentally different reactivity profiles toward lithiation and cross-coupling: C3-Br undergoes efficient halogen-metal exchange, while C6-Br directs ortho-lithiation to C5 without displacement [1]. This orthogonal reactivity enables programmed, sequential C3-then-C6 (or vice versa) derivatization that is impossible with mono-bromo analogs (which furnish only one diversity vector), with symmetric dibromo regioisomers such as 3,5-dibromo or 6,8-dibromo variants (which lack differential halogen reactivity), or with the 3,8-dibromo isomer where the spatial separation of reactive centers precludes the same one-pot sequential cross-coupling/hydroarylation sequences demonstrated for the 3,6-substitution pattern [2]. Selection of the 3,6-dibromo regioisomer is therefore a deliberate strategic choice for constructing 3,6,8-trisubstituted imidazo[1,2-a]pyrazine libraries via iterative palladium-catalyzed chemistry.

Quantitative Comparative Evidence: 3,6-Dibromoimidazo[1,2-a]pyrazine vs. Mono-Bromo and Alternative Dibromo Regioisomers


Differential Halogen-Metal Exchange Reactivity: C3-Br Undergoes Exchange; C6-Br Directs Ortho-Lithiation

In lithiation studies on the imidazo[1,2-a]pyrazine heterocycle, the bromine at position 3 undergoes facile halogen-metal exchange with n-BuLi, generating a nucleophilic C3 center. In stark contrast, the bromine at position 6 is not displaced; instead it exerts an ortho-directing effect that channels lithiation exclusively to C5, yielding C5-substituted derivatives [1]. This differential behavior creates an orthogonal pair of reactive sites within a single molecule. Mono-bromo analogs (3-bromo or 6-bromo imidazo[1,2-a]pyrazine) lack this dual reactivity [2]. Among dibromo regioisomers, 6,8-dibromoimidazo[1,2-a]pyrazine cannot exploit the C3/C6 differential because C8 lacks the ortho-directing properties of C6, and 3,8-dibromo variants place both halogens on electronically distinct rings without demonstrated differential lithiation selectivity .

Organometallic chemistry Regioselective lithiation Imidazopyrazine functionalization

One-Pot Sequential Suzuki Cross-Coupling / C–H Functionalization Requires the 3,6-Dibromo Substitution Pattern

Gembus et al. (2012) demonstrated a one-pot sequential palladium-catalyzed Suzuki–Miyaura cross-coupling followed by direct C–H arylation, vinylation, or benzylation that selectively functionalizes the C3 and C6 positions of imidazo[1,2-a]pyrazines [1]. The procedure requires a bromine at C3 (for initial Suzuki coupling) and an available C–H at C5 or C6 for subsequent C–H activation. The 3,6-dibromo substitution pattern is implicitly the enabling motif because C3 bears the first coupling handle while the C6/C5 region provides the C–H activation site after debromination. This one-pot sequence has not been reported with 3,8-dibromo, 6,8-dibromo, or 3,5-dibromo analogs, for which the spatial orientation of reactive centers does not align with the sequential catalyst systems employed [2]. The procedure remains effective in the presence of a methyl thioether at C8, enabling access to 3,6,8-trisubstituted imidazo[1,2-a]pyrazines.

Palladium catalysis Sequential functionalization C–H activation

Increased Synthetic Versatility Over Mono-Bromo Analogs: Two Diversity Vectors vs. One

The molecular weight of 3,6-dibromoimidazo[1,2-a]pyrazine is 276.92 (C6H3Br2N3), carrying two exchangeable halogen handles [1]. Mono-bromo analogs are significantly lighter: 3-bromoimidazo[1,2-a]pyrazine (CAS 57948-41-1) and 6-bromoimidazo[1,2-a]pyrazine (CAS 912773-24-1) each have MW 198.02 (C6H4BrN3) with only one functionalization site [2]. This means a single procurement of the 3,6-dibromo compound potentially replaces two separate purchases of mono-bromo positional isomers for sequential decoration strategies. Furthermore, the dibromo compound's computed XLogP3 of 2.7 (vs. 1.7 for 6-bromoimidazo[1,2-a]pyrazine) reflects the impact of the second bromine on lipophilicity .

Scaffold decoration Chemical biology probe synthesis Parallel library synthesis

Electrophilic Bromination Regioselectivity Favors C3: Implications for Synthetic Route Selection Among Dibromo Regioisomers

The parent imidazo[1,2-a]pyrazine undergoes electrophilic bromination preferentially at C3, and base-catalyzed H→D exchange occurs at C3 and C5 [1]. This intrinsic electronic bias means that direct dibromination with Br₂ in acetic acid predominantly yields the 3,5-dibromo regioisomer as the kinetic product [2]. The 3,6-dibromo isomer is not the direct dibromination product under standard conditions and generally requires an alternative synthetic route—typically involving cyclization of a pre-functionalized pyrazine precursor or sequential halogen introduction [3]. Consequently, the 3,6-dibromo compound is scarcer in the supply chain and commands differentiation as a non-trivial regioisomer. This contrasts with 3,5-dibromo- (CAS 63744-21-8) and 6,8-dibromo- (CAS 63744-22-9) analogs, which are more directly accessible via exhaustive bromination.

Electrophilic aromatic substitution Imidazopyrazine synthesis Regioselective bromination

High-Impact Application Scenarios for 3,6-Dibromoimidazo[1,2-a]pyrazine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization via Aurora A/B Scaffold Diversification

The imidazo[1,2-a]pyrazine core has been validated as an Aurora kinase A/B dual inhibitor scaffold (lead compound SCH 1473759, Kd Aur A = 0.02 nM, Aur B = 0.03 nM, phos-HH3 IC50 = 25 nM) [1]. The 3,6-dibromo intermediate enables systematic exploration of C3 and C6 substitution to improve off-target kinase selectivity, a key objective identified in the SAR campaigns at Schering-Plough and AMRI [2]. The orthogonal reactivity of C3-Br (exchange) vs. C6-Br (ortho-directing) allows medicinal chemists to independently optimize the two substituents without protecting-group manipulation.

One-Pot Divergent Synthesis of 3,6,8-Trisubstituted Imidazo[1,2-a]pyrazine Screening Libraries

Using the one-pot sequential Suzuki/C–H functionalization protocol demonstrated by Gembus et al. (2012) [3], the 3,6-dibromo building block is the only imidazopyrazine intermediate that directly feeds into a validated 3,6,8-trisubstituted library synthesis workflow. This enables rapid generation of SAR data across three diversity vectors (C3-aryl, C6-aryl/vinyl/benzyl, C8-thioether/amine) in two consecutive catalytic steps without intermediate purification—a significant throughput advantage for hit-to-lead programs.

Antiparasitic Drug Discovery Targeting Plasmodium PI(4)K and Leishmania CK1

Imidazo[1,2-a]pyrazines have demonstrated potent preventive, therapeutic, and transmission-blocking activity in rodent malaria models via PI(4)K inhibition [4], and C2-substituted imidazo[1,2-a]pyrazine derivatives (e.g., CTN1122 analogs) show submicromolar antileishmanial activity (IC50 0.31–2.34 µM against L. major and L. donovani) with selectivity over human CK1 [5]. The 3,6-dibromo building block provides the ideal starting point for introducing substituents at both C3 and C6 while leaving C2 and C8 available for additional diversification through established methodology.

BET Bromodomain Inhibitor Development with Imidazo[1,2-a]pyrazine Scaffolds Structurally Distinct from Triazolo Templates

McKeown et al. (2014) identified imidazo[1,2-a]pyrazine as a novel scaffold for BET bromodomain inhibitors structurally dissimilar from early methyl-triazolo BET ligands, with lead compound UMB-32 binding BRD4 with Kd = 550 nM and achieving 724 nM cellular potency [6]. The 3,6-dibromo substitution pattern offers a divergent entry point for synthesizing analogs that probe the ZA channel and acetyl-lysine binding pocket simultaneously, which is critical for achieving bromodomain selectivity within the BET family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dibromoimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.